molecular formula C10H14 B13790782 Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI)

Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI)

Cat. No.: B13790782
M. Wt: 134.22 g/mol
InChI Key: PACPXPMVCDQJLV-UHFFFAOYSA-N
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Description

Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) is an organic compound with the molecular formula C10H14 It is a derivative of cyclohexene, characterized by the presence of an ethynyl group and two methyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with acetylene in the presence of a catalyst such as palladium or nickel. The reaction conditions often require elevated temperatures and pressures to facilitate the formation of the ethynyl group.

Industrial Production Methods

Industrial production of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium amide or lithium diisopropylamide (LDA) are often used.

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Ethyl derivatives

    Substitution: Various substituted cyclohexenes

Scientific Research Applications

Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexene, 1-ethynyl-6-methyl-
  • Cyclohexene, 1-ethynyl-6,6-dimethyl-
  • Cyclohexene, 1-ethynyl-6,6-dimethyl- (9CI)

Uniqueness

Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) is unique due to the presence of both an ethynyl group and two methyl groups on the cyclohexene ring

Properties

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1-ethynyl-6,6-dimethylcyclohexene

InChI

InChI=1S/C10H14/c1-4-9-7-5-6-8-10(9,2)3/h1,7H,5-6,8H2,2-3H3

InChI Key

PACPXPMVCDQJLV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC=C1C#C)C

Origin of Product

United States

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